(2S)-2-[(2-Methylpropan-2-yl)oxy]propan-1-amine;hydrochloride
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Overview
Description
Synthesis Analysis
Synthesis analysis involves understanding the chemical reactions used to synthesize the compound. This could involve various chemical reactions, catalysts, and conditions .Molecular Structure Analysis
Molecular structure analysis involves understanding the arrangement of atoms in the molecule and the type of bonds between them .Chemical Reactions Analysis
Chemical reactions analysis involves studying the reactions that the compound undergoes. This includes understanding the reactants, products, and the conditions under which the reaction occurs .Physical and Chemical Properties Analysis
This involves studying the physical and chemical properties of the compound such as melting point, boiling point, solubility, reactivity, etc .Scientific Research Applications
Conformational Analyses and Structural Studies
One research area focuses on the conformational analyses of 2-amino-N-(dimethylphenoxyethyl)propan-1-ol derivatives. These analyses have been conducted using X-ray diffraction, revealing the crystal structures of the compounds in different environments. These studies provide insights into the molecular conformations and the influence of different substituents and salts on their structural arrangements. The research highlights the importance of hydrogen-bonded chains and rings in the crystal packing of these compounds, contributing to the understanding of their chemical and physical properties (Nitek et al., 2020).
Synthesis and Chemical Properties
Another research focus is on the synthesis and characterization of N-substituted 1,3-oxazinan-2-ones. These compounds are synthesized through a three-component, one-pot reaction involving tetraethylammonium bicarbonate, 1,3-dibromopropane, and a primary amine. This efficient and simple synthesis route opens avenues for producing chiral products, such as (2S)-2-(2-oxo-1,3-oxazinan-3-yl)propanoic acid, which can have various applications in chemical research and possibly drug development (Trifunović et al., 2010).
Interactions with Amines in Organic Solvents
The interactions of protonated merocyanine dyes with amines in organic solvents have been studied to understand the binding constants and reaction mechanisms in solution. These studies are crucial for applications in dye chemistry and the development of sensors or other materials that rely on specific dye-amine interactions. The research sheds light on how the molecular structure of the dye and the basicity of the amine influence the overall reaction and interaction outcomes (Ribeiro et al., 2011).
Development of Adhesive Polymers
Research into monomers for adhesive polymers has led to the synthesis of compounds like 1,3-Bis(methacrylamido)propane-2-yl dihydrogen phosphate. These monomers show potential for creating water-soluble, hydrolytically stable adhesive polymers with strong acidic properties, suitable for applications in dental adhesives and other medical materials. The synthesis and characterization of these monomers contribute to the advancement of materials science and polymer chemistry (Moszner et al., 2006).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
(2S)-2-[(2-methylpropan-2-yl)oxy]propan-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17NO.ClH/c1-6(5-8)9-7(2,3)4;/h6H,5,8H2,1-4H3;1H/t6-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPPHEHCJCMNMBG-RGMNGODLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)OC(C)(C)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CN)OC(C)(C)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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